Purity Specification: Higher Minimum Purity (97–98%) vs. Key 5-Substituted and Chloro-Fluoro Analogs (95%)
Commercially available 1-(2,3-difluorobenzyl)-1H-1,2,4-triazol-3-amine is specified at 97% (AKSci) or 98% (Leyan) purity. In contrast, the closest regioisomeric analog, 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine, is supplied at 95% purity , and the chloro-fluoro analog 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is specified at 95% minimum purity . This 2–3 percentage point higher baseline purity for the 2,3-difluoro compound reduces the risk of impurity-driven assay artifacts.
| Evidence Dimension | Commercial minimum purity specification |
|---|---|
| Target Compound Data | 97% (AKSci) / 98% (Leyan) |
| Comparator Or Baseline | 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine: 95%; 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine: 95% min. |
| Quantified Difference | +2 to +3 percentage points absolute purity advantage |
| Conditions | Vendor-reported purity specifications (HPLC/GC); independent batch verification recommended |
Why This Matters
Higher baseline purity reduces the probability of off-target biological activity arising from synthetic impurities, which is critical for reproducible structure-activity relationship (SAR) studies and assay validation.
